Cas no 2287335-09-3 (3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride)

3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemically synthesized compound featuring a cyclobutane core functionalized with a 3-hydroxyazetidine moiety and a carboxylic acid group, presented as its hydrochloride salt. This structure imparts unique reactivity and solubility properties, making it valuable in medicinal chemistry and pharmaceutical research. The hydrochloride form enhances stability and handling, while the hydroxyazetidine group offers potential for further derivatization. Its rigid cyclobutane scaffold can contribute to conformational constraint in drug design, improving target binding affinity. The compound is particularly useful as a building block in the development of bioactive molecules, including enzyme inhibitors and receptor modulators. High purity and well-defined stereochemistry ensure reproducibility in research applications.
3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride structure
2287335-09-3 structure
Product name:3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride
CAS No:2287335-09-3
MF:C8H14ClNO3
Molecular Weight:207.654661655426
CID:5823336
PubChem ID:137944521

3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride 化学的及び物理的性質

名前と識別子

    • 2287335-09-3
    • 3-(3-hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride
    • 3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride
    • EN300-6743457
    • インチ: 1S/C8H13NO3.ClH/c10-7-3-9(4-7)6-1-5(2-6)8(11)12;/h5-7,10H,1-4H2,(H,11,12);1H
    • InChIKey: APIDSIDXEBXPMQ-UHFFFAOYSA-N
    • SMILES: Cl.OC1CN(C1)C1CC(C(=O)O)C1

計算された属性

  • 精确分子量: 207.0662210g/mol
  • 同位素质量: 207.0662210g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 195
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.8Ų

3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR028OOS-250mg
3-(3-hydroxyazetidin-1-yl)cyclobutane-1-carboxylicacidhydrochloride
2287335-09-3 95%
250mg
$666.00 2025-02-17
1PlusChem
1P028OGG-250mg
3-(3-hydroxyazetidin-1-yl)cyclobutane-1-carboxylicacidhydrochloride
2287335-09-3 95%
250mg
$638.00 2024-05-24
1PlusChem
1P028OGG-2.5g
3-(3-hydroxyazetidin-1-yl)cyclobutane-1-carboxylicacidhydrochloride
2287335-09-3 95%
2.5g
$2346.00 2024-05-24
Enamine
EN300-6743457-10.0g
3-(3-hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride
2287335-09-3 95.0%
10.0g
$4052.0 2025-03-13
Enamine
EN300-6743457-1.0g
3-(3-hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride
2287335-09-3 95.0%
1.0g
$943.0 2025-03-13
Aaron
AR028OOS-10g
3-(3-hydroxyazetidin-1-yl)cyclobutane-1-carboxylicacidhydrochloride
2287335-09-3 95%
10g
$5597.00 2023-12-15
Aaron
AR028OOS-100mg
3-(3-hydroxyazetidin-1-yl)cyclobutane-1-carboxylicacidhydrochloride
2287335-09-3 95%
100mg
$474.00 2025-02-17
Aaron
AR028OOS-2.5g
3-(3-hydroxyazetidin-1-yl)cyclobutane-1-carboxylicacidhydrochloride
2287335-09-3 95%
2.5g
$2566.00 2023-12-15
1PlusChem
1P028OGG-500mg
3-(3-hydroxyazetidin-1-yl)cyclobutane-1-carboxylicacidhydrochloride
2287335-09-3 95%
500mg
$971.00 2024-05-24
1PlusChem
1P028OGG-1g
3-(3-hydroxyazetidin-1-yl)cyclobutane-1-carboxylicacidhydrochloride
2287335-09-3 95%
1g
$1228.00 2024-05-24

3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride 関連文献

3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochlorideに関する追加情報

Introduction to 3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride (CAS No: 2287335-09-3)

3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride, identified by the CAS number 2287335-09-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and investigation. The structure of this molecule, featuring a cyclobutane ring linked to an azetidine moiety, contributes to its unique chemical and pharmacological properties.

The pharmacological significance of 3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride lies in its potential therapeutic applications. Recent studies have highlighted its role in modulating various biological pathways, which could lead to the development of novel treatments for a range of diseases. The hydrochloride salt form enhances the solubility and bioavailability of the compound, making it more suitable for pharmaceutical formulations.

In the realm of medicinal chemistry, the synthesis and characterization of this compound have been areas of active research. The cyclobutane ring and the azetidine group are key structural features that contribute to its interaction with biological targets. The hydroxyl group on the azetidine ring provides a site for further functionalization, allowing chemists to tailor the molecule for specific biological activities.

One of the most compelling aspects of 3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride is its potential as a lead compound in drug discovery. Researchers have been exploring its efficacy in preclinical models, where it has shown promise in inhibiting certain enzymes and receptors associated with various diseases. The compound's ability to interact with these targets suggests that it could be developed into a therapeutic agent with multiple applications.

The chemical properties of this compound also make it an attractive candidate for further study. Its stability under various conditions, coupled with its ability to form hydrogen bonds, makes it a versatile molecule that can be incorporated into complex drug formulations. Additionally, the hydrochloride salt form provides stability and enhances the compound's pharmacokinetic profile, which is crucial for its clinical development.

Recent advancements in computational chemistry have allowed researchers to predict the binding affinities and interactions of 3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride with biological targets. These studies have provided valuable insights into how the molecule can be optimized for better efficacy and reduced side effects. The use of molecular modeling techniques has been instrumental in understanding the structural requirements for effective binding to therapeutic targets.

The synthesis of this compound has been refined through multiple synthetic routes, each offering unique advantages in terms of yield, purity, and scalability. The use of chiral auxiliaries and asymmetric catalysis has enabled the preparation of enantiomerically pure forms of the molecule, which is essential for evaluating its pharmacological properties accurately.

In conclusion, 3-(3-Hydroxyazetidin-1-yl)cyclobutane-1-carboxylic acid;hydrochloride represents a significant advancement in pharmaceutical chemistry. Its unique structure and promising biological activities make it a valuable candidate for further research and development. As our understanding of its pharmacological properties continues to grow, so does the potential for this compound to contribute to novel therapeutic strategies.

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